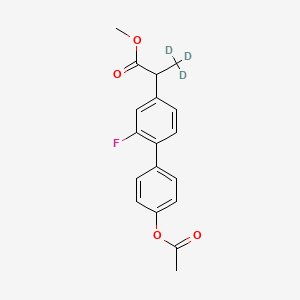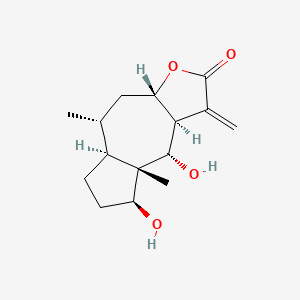
Carabrolactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carabrolactone B is a natural sesquiterpene lactone isolated from the plant Carpesium abrotanoides, which belongs to the Asteraceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
Carabrolactone B is a sesquiterpene lactone . It has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . .
Mode of Action
Based on its anti-proliferative effects, it can be inferred that this compound interacts with its targets in a way that inhibits protein synthesis and cell division . This interaction and the resulting changes could potentially lead to the observed anti-proliferative effects.
Biochemical Pathways
Given its anti-proliferative effects, it can be hypothesized that this compound may affect pathways related to cell growth and division . The downstream effects of these alterations could include reduced proliferation of cells, such as the HL-60 cells mentioned earlier .
Result of Action
This compound has been shown to have an anti-proliferative effect on HL-60 cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and division. Additionally, this compound has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Action Environment
Like all chemical compounds, the action of this compound is likely to be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Cellular Effects
Carabrolactone B has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . It also has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Molecular Mechanism
Many sesquiterpene lactones exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides The isolation process involves extensive spectroscopic analysis to elucidate its structure
Industrial Production Methods: Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through natural extraction from Carpesium abrotanoides.
Chemical Reactions Analysis
Types of Reactions: Carabrolactone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Carabrolactone B has several scientific research applications, including:
Biology: Studied for its potential anti-proliferative effects on cancer cells, such as HL-60 cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Carabrolactone B is structurally similar to other sesquiterpene lactones, such as Carabrolactone A . it is unique due to its specific molecular configuration and biological activities. Similar compounds include:
Carabrolactone A: Another sesquiterpene lactone isolated from Carpesium abrotanoides.
11 (13)-Dehydroivaxillin: A compound with a similar sesquiterpene lactone structure.
Properties
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXPJGDTWUKIM-FJBRTZCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
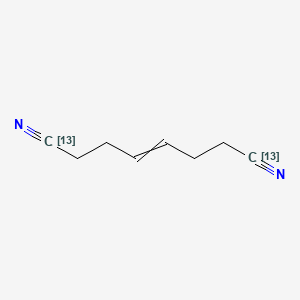
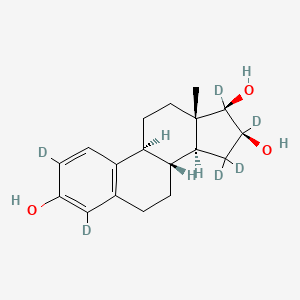
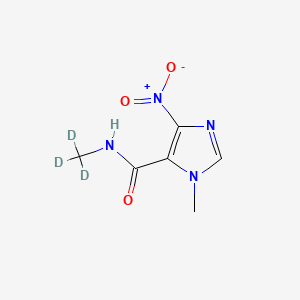
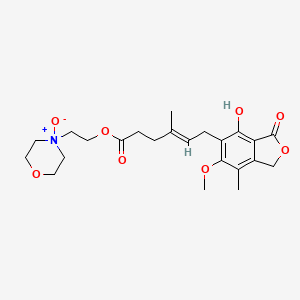
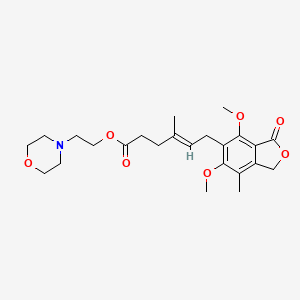
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
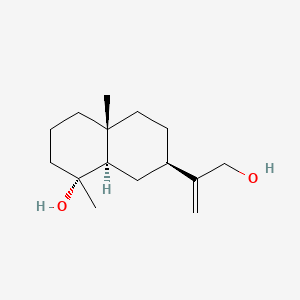
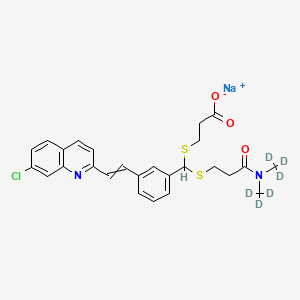
![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)

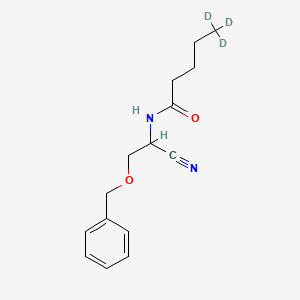
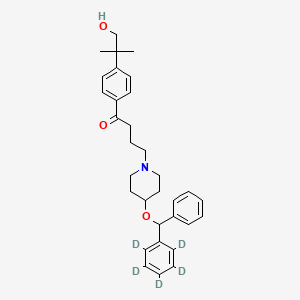
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
